molecular formula C9H17NO B13166430 4-Amino-1-(1-methylcyclobutyl)butan-2-one

4-Amino-1-(1-methylcyclobutyl)butan-2-one

Cat. No.: B13166430
M. Wt: 155.24 g/mol
InChI Key: VNDNGCJUIATKPD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(1-methylcyclobutyl)butan-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(1-methylcyclobutyl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-1-(1-methylcyclobutyl)butan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-1-(1-methylcyclobutyl)butan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various biochemical reactions. The cyclobutyl ring provides structural rigidity, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-butanol: Similar structure but lacks the cyclobutyl ring and ketone group.

    1-(1-Methylcyclobutyl)butan-2-one: Similar structure but lacks the amino group.

    4-Amino-2-butanone: Similar structure but lacks the cyclobutyl ring.

Uniqueness

4-Amino-1-(1-methylcyclobutyl)butan-2-one is unique due to the presence of both the cyclobutyl ring and the ketone group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

4-amino-1-(1-methylcyclobutyl)butan-2-one

InChI

InChI=1S/C9H17NO/c1-9(4-2-5-9)7-8(11)3-6-10/h2-7,10H2,1H3

InChI Key

VNDNGCJUIATKPD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)CC(=O)CCN

Origin of Product

United States

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